molecular formula C19H24N4OS2 B2701777 N-(4-(methylthio)benzyl)-2-((6-(piperidin-1-yl)pyrimidin-4-yl)thio)acetamide CAS No. 1207059-35-5

N-(4-(methylthio)benzyl)-2-((6-(piperidin-1-yl)pyrimidin-4-yl)thio)acetamide

Cat. No.: B2701777
CAS No.: 1207059-35-5
M. Wt: 388.55
InChI Key: GENREPFLXQGYJP-UHFFFAOYSA-N
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Description

N-(4-(Methylthio)benzyl)-2-((6-(piperidin-1-yl)pyrimidin-4-yl)thio)acetamide is a complex organic compound with applications across several scientific domains This molecule consists of a benzyl group substituted with a methylthio group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(methylthio)benzyl)-2-((6-(piperidin-1-yl)pyrimidin-4-yl)thio)acetamide typically involves multi-step organic reactions. Initially, the preparation starts with the synthesis of the benzyl thiol and pyrimidinyl thio intermediates. Following this, a condensation reaction between these intermediates under controlled conditions yields the target compound.

  • Step 1: Formation of 4-(methylthio)benzyl thiol: \[ \text{4-Methylthiobenzaldehyde} + \text{NaBH}_4 \rightarrow \text{4-(Methylthio)benzyl alcohol} \] \[ \text{4-(Methylthio)benzyl alcohol} + \text{PBr}_3 \rightarrow \text{4-(Methylthio)benzyl bromide} \] \[ \text{4-(Methylthio)benzyl bromide} + \text{NaSH} \rightarrow \text{4-(Methylthio)benzyl thiol} \]

  • Step 2: Formation of 6-(piperidin-1-yl)pyrimidin-4-yl thiol: \[ \text{4-Chloropyrimidine} + \text{Piperidine} \rightarrow \text{6-(Piperidin-1-yl)pyrimidine} \] \[ \text{6-(Piperidin-1-yl)pyrimidine} + \text{Lawesson's Reagent} \rightarrow \text{6-(Piperidin-1-yl)pyrimidin-4-yl thiol} \]

  • Step 3: Condensation reaction: \[ \text{4-(Methylthio)benzyl thiol} + \text{6-(Piperidin-1-yl)pyrimidin-4-yl thiol} \xrightarrow{\text{HBTU/DIPEA}} \text{this compound} \]

Industrial Production Methods

For large-scale production, these reactions are optimized for yield and efficiency. Techniques such as continuous flow chemistry and automated synthesis can streamline the process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(Methylthio)benzyl)-2-((6-(piperidin-1-yl)pyrimidin-4-yl)thio)acetamide undergoes several chemical reactions, including:

  • Oxidation: Oxidation of the sulfur groups can lead to sulfoxides or sulfones.

  • Reduction: The nitro groups, if present, can be reduced to amines.

  • Substitution: Electrophilic aromatic substitution reactions can occur on the benzyl ring.

Common Reagents and Conditions

  • Oxidation: Use of agents like m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: Catalytic hydrogenation or use of reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: Halogens or nitro groups as substituents under Friedel-Crafts conditions.

Major Products

The reactions yield sulfoxides, sulfones, amines, and various substituted derivatives based on the reagents and conditions applied.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(methylthio)benzyl)-2-((6-(piperidin-1-yl)pyrimidin-4-yl)thio)acetamide serves as an important intermediate for synthesizing complex molecules, aiding the study of reaction mechanisms and chemical properties.

Biology

In biology, this compound's unique structure allows it to act as a molecular probe, assisting in the study of biological pathways and molecular interactions.

Medicine

In the medical field, researchers investigate its potential therapeutic applications, including its role as an enzyme inhibitor or a therapeutic agent targeting specific pathways.

Industry

In industry, it finds applications in the development of novel materials and the synthesis of pharmaceutical intermediates, contributing to the production of advanced chemicals.

Mechanism of Action

Molecular Targets and Pathways

N-(4-(Methylthio)benzyl)-2-((6-(piperidin-1-yl)pyrimidin-4-yl)thio)acetamide exerts its effects by interacting with specific molecular targets such as enzymes or receptors. It modulates pathways involved in cellular signaling and metabolism, influencing biochemical processes.

Comparison with Similar Compounds

Unique Features

Compared to other similar compounds, N-(4-(methylthio)benzyl)-2-((6-(piperidin-1-yl)pyrimidin-4-yl)thio)acetamide stands out due to its specific substitution patterns and the presence of both sulfur and nitrogen heterocycles.

List of Similar Compounds

  • N-(4-(methylthio)benzyl)acetamide

  • 2-((6-(piperidin-1-yl)pyrimidin-4-yl)thio)acetamide

  • Benzyl-2-(pyrimidin-4-yl)thioacetamide

Each of these compounds shares structural similarities but differs in substitution, leading to variations in their properties and applications.

Properties

IUPAC Name

N-[(4-methylsulfanylphenyl)methyl]-2-(6-piperidin-1-ylpyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4OS2/c1-25-16-7-5-15(6-8-16)12-20-18(24)13-26-19-11-17(21-14-22-19)23-9-3-2-4-10-23/h5-8,11,14H,2-4,9-10,12-13H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENREPFLXQGYJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CNC(=O)CSC2=NC=NC(=C2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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